5-Bromo-2-(difluoromethyl)thiazole
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Overview
Description
5-Bromo-2-(difluoromethyl)thiazole is a useful research compound. Its molecular formula is C4H2BrF2NS and its molecular weight is 214.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Functionalized Thiazoles
5-Bromo-2-aminothiazoles are synthesized through a one-pot method, leading to the production of pharmacologically interesting compounds, potentially inhibiting monoacylglycerol lipase (MAGL) (Prévost et al., 2018).
2. Development of Azo Ligands and Metal Complexes
5-Bromo thiazolyl azo compounds are synthesized and used to create Cd(II) coordinate complexes, which are investigated for their antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).
3. Creation of Fluorescent Compounds
Thiazole-based fluorescent compounds with various electron-donating and electron-withdrawing tails are synthesized, showcasing adjustable electronic properties and potential applications in photophysics and electrochemistry (Tao et al., 2013).
4. Study of Bromination and Thiocyanation Reactions
Research on the bromination and thiocyanation of thiazoles provides insights into the formation of bromo-substituted derivatives, which are important for understanding the reactivity and functional group transformations of thiazoles (Saldabol, Popelis, & Slavinska, 2002).
5. Synthesis of Thiazol Derivative Compounds
Investigations into the synthesis of thiazol compounds from bromacylbromide and thiourea highlight the versatility of thiazoles in therapeutic applications (Tjiptasurasa, 2005).
6. Development of Photovoltaic Devices
The synthesis of conjugated main-chain polymers containing thiazole units and their application in organic photovoltaic cells demonstrates the potential of thiazoles in renewable energy technologies (Lee et al., 2010).
7. Antimicrobial Activity Studies
Thiazole derivatives are synthesized and evaluated for their antimicrobial activities, showcasing the potential of thiazoles in combating various bacterial and fungal species (Althagafi, El‐Metwaly, & Farghaly, 2019).
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives, in general, can affect multiple pathways depending on their specific biological activity .
Result of Action
As a thiazole derivative, it may exhibit a range of effects depending on its specific biological activity .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTILAKBVRIHMNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1319255-36-1 |
Source
|
Record name | 5-Bromo-2-(difluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.